![molecular formula C10H11NO4 B062095 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 163180-68-5](/img/structure/B62095.png)
2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid belongs to a class of compounds that can be analyzed through various chemical and biochemical perspectives, including its synthesis, molecular structure, reactions, and properties. These analyses are crucial for comprehending its potential applications and interactions in different environments.
Synthesis Analysis
The synthesis of complex organic compounds often involves strategies like cyclization and dehydration reactions. For instance, the synthesis of 1,2-oxazines and related compounds, which could share synthetic pathways with the compound , can be achieved through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol (Sainsbury, 1991).
Scientific Research Applications
Synthesis and Structural Analysis
Esterification Products Synthesis : A study by Nadirova et al. (2019) found that the reaction of related compounds with maleic anhydride leads to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These compounds were esterified to produce methyl esters, demonstrating a method for synthesizing complex organic molecules (Nadirova et al., 2019).
Crystal Structure Determination : Research by Toze et al. (2013) focused on the crystal structure of a related molecule, providing insights into the molecular geometry and hydrogen bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds (Toze et al., 2013).
Aromatization in Alkaline Media : Zubkov et al. (2012) developed a simple synthesis method for isoindoline-4-carboxylic acids, demonstrating the versatility of these compounds in creating diverse chemical structures (Zubkov et al., 2012).
Chemical Reactions and Properties
Electrophilic Cyclization Study : Boltukhina et al. (2005) explored the electrophilic cyclization of related compounds, revealing the influence of halogen atoms on the stereochemistry of key intermediates, contributing to our understanding of chemical reaction mechanisms (Boltukhina et al., 2005).
Ring-Chain Tautomerism : Zubkov et al. (2016) studied the ring-chain tautomerism in related compounds, highlighting the dynamic equilibrium in solutions and the potential for creating diverse chemical structures (Zubkov et al., 2016).
Halogen Bonding in Stereochemistry : Gurbanov et al. (2021) synthesized a series of related compounds and studied the role of halogen substituents on halogen bonding, enhancing our understanding of molecular interactions in stereochemistry (Gurbanov et al., 2021).
properties
IUPAC Name |
3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGNMFPBRAMEKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387919 |
Source
|
Record name | 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
CAS RN |
163180-68-5 |
Source
|
Record name | 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.